Barium tungstate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

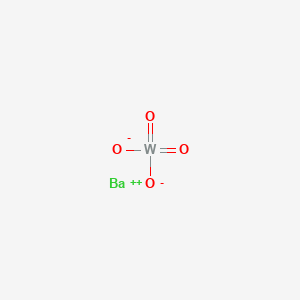

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVUFMOBDBTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaWO4, BaO4W | |

| Record name | barium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_tungstate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-42-0 | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium wolframate not of a kind used as a luminophore | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Tungstate (BaWO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of barium tungstate (B81510) (BaWO₄), a material of significant interest in various scientific and technological fields, including as a host matrix for phosphors and in scintillator applications. This document outlines the fundamental crystallographic parameters, details common experimental protocols for its synthesis and analysis, and presents visualizations of its structure and the analytical workflow.

Core Crystal Structure Data

Barium tungstate, under ambient conditions, crystallizes in a tetragonal scheelite-type structure.[1] This structure is characterized by the space group I4₁/a (No. 88).[2][3][4] The crystal lattice consists of [WO₄]²⁻ tetrahedral units and Ba²⁺ ions coordinated by eight oxygen atoms.[5][6]

Table 1: Crystallographic Data for this compound (BaWO₄)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][5] |

| Space Group | I4₁/a (No. 88) | [2][3][4] |

| Lattice Constant, a | 5.6148 Å - 5.67 Å | [2][6] |

| Lattice Constant, c | 12.721 Å - 12.74 Å | [2][6] |

| Unit Cell Volume | ~409.06 ų | [2] |

| Formula Units (Z) | 4 | [7] |

Table 2: Atomic Coordinates and Wyckoff Positions

| Atom | Wyckoff Position | x | y | z | Reference |

| Ba | 4b | 0.5 | 0 | 0.25 | [2] |

| W | 4a | 0 | 0.5 | 0.25 | [2] |

| O | 16f | 0.6255 | 0.7307 | 0.4214 | [2] |

Table 3: Key Interatomic Distances and Coordination

| Bond | Distance (Å) | Coordination | Reference |

| Ba-O | 2.76 - 2.83 | 8 (Dodecahedral) | [2][6] |

| W-O | ~1.79 - 1.823 | 4 (Tetrahedral) | [2][6] |

Under high pressure, BaWO₄ can undergo a phase transition to a monoclinic fergusonite-type structure.[1]

Experimental Protocols

The characterization of the BaWO₄ crystal structure predominantly relies on X-ray diffraction (XRD) analysis of synthesized powders or single crystals. The following sections detail common synthesis and analysis methodologies.

Several methods are employed for the synthesis of BaWO₄, each influencing the crystallinity, particle size, and morphology of the resulting material.[5]

-

Co-precipitation Method: This is a facile and widely used technique.

-

Precursors: Aqueous solutions of a soluble barium salt (e.g., Ba(NO₃)₂ or BaCl₂) and a soluble tungstate salt (e.g., Na₂WO₄).[8][9][10]

-

Procedure: The tungstate solution is added dropwise to the barium salt solution under constant stirring. A white precipitate of BaWO₄ forms immediately.

-

Post-treatment: The precipitate is then centrifuged, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and subsequently dried.[10] Calcination at elevated temperatures (e.g., 800 °C) can be performed to improve crystallinity.[11]

-

-

Hydrothermal/Microwave-Hydrothermal Synthesis: This method allows for the formation of well-defined micro- or nanocrystals.

-

Procedure: The precursor solutions are mixed and sealed in a Teflon-lined autoclave. The autoclave is then heated to a specific temperature (e.g., 140 °C) for a set duration.[9] In the microwave-assisted variant, microwave radiation is used for rapid heating.

-

Product Recovery: The resulting powder is collected, washed, and dried as in the co-precipitation method.

-

Solid-State Reaction: This method involves the direct reaction of solid precursors at high temperatures.

-

Precursors: Stoichiometric amounts of BaCO₃ and WO₃ are intimately mixed.[5]

-

Procedure: The mixture is ground and then calcined at high temperatures (e.g., 800-1000 °C) for several hours to facilitate the solid-state diffusion and reaction to form BaWO₄.

-

XRD is the primary technique for determining the crystal structure of BaWO₄.

-

Sample Preparation: The synthesized BaWO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).[13] Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Phase Identification: The positions and relative intensities of the diffraction peaks in the experimental pattern are compared with standard diffraction patterns from databases (e.g., JCPDS card No. 01-072-0746) to confirm the formation of the single-phase tetragonal scheelite structure of BaWO₄.[5]

-

Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed.[14][15] This technique involves a least-squares refinement of a theoretical diffraction profile to match the experimental data.[14]

-

Software: Specialized software such as GSAS-II or FullProf is used for the refinement.[16][17]

-

Procedure:

-

An initial structural model is created using known crystallographic data for BaWO₄ (space group, approximate lattice parameters, and atomic positions).

-

The refinement process begins by fitting background, scale factor, and unit cell parameters.

-

Subsequently, profile parameters (peak shape, width) and atomic coordinates are refined iteratively until the calculated pattern shows a good fit to the observed data.

-

-

Figures of Merit: The quality of the refinement is assessed using agreement indices such as Rwp (weighted profile R-factor) and χ² (goodness of fit).

-

Visualizations

The following diagrams illustrate the crystal structure of BaWO₄ and a typical experimental workflow for its analysis.

Figure 1: Schematic representation of the BaWO₄ crystal structure, highlighting the coordination polyhedra.

Figure 2: A typical workflow for the synthesis and structural characterization of BaWO₄.

References

- 1. ijcrt.org [ijcrt.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mp-1095315: BaWO4 (tetragonal, I4_1/amd, 141) [legacy.materialsproject.org]

- 13. Microwave Synthesis and Photoluminescence Properties of BaWO4 of Homogeneous Double Cone Structure [scirp.org]

- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 15. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Rietveld Refinement, Structural Characterization, and Methylene Blue Adsorption of the New Compound Ba0.54Na0.46Nb1.29W0.37O5 | MDPI [mdpi.com]

Solvothermal Synthesis of Barium Tungstate (BaWO₄) Microstructures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solvothermal synthesis of Barium Tungstate (B81510) (BaWO₄) microstructures. Barium tungstate is a material of significant interest due to its applications in various fields, including as a host material for phosphors, in scintillators, and potentially in drug delivery systems. The solvothermal method offers a versatile route to control the morphology and size of BaWO₄ crystals, which in turn influences their physicochemical properties. This document details the experimental protocols, summarizes key quantitative data from scientific literature, and provides visual diagrams to illustrate the synthesis workflow and the logical relationships in morphology control.

Introduction to Solvothermal Synthesis of BaWO₄

Solvothermal synthesis is a method of producing chemical compounds in a closed system, typically a stainless steel autoclave, where a solvent is heated above its boiling point to create high pressure.[1] This technique allows for the dissolution and reaction of precursors that might not be reactive under ambient conditions, leading to the formation of crystalline materials with controlled morphologies. For BaWO₄, this method is particularly effective for tuning the microstructure from simple nanoparticles to complex hierarchical architectures like dumbbell-like, flower-like, and rod-like structures.[2][3] The morphology of the resulting BaWO₄ crystals is highly dependent on various experimental parameters, including the choice of precursors, solvents, surfactants, reaction temperature, and time.[4]

Experimental Protocols

The following sections provide a generalized yet detailed experimental protocol for the solvothermal synthesis of BaWO₄ microstructures, based on common practices reported in the literature.

Materials and Reagents

-

Barium Precursors: Barium chloride (BaCl₂), Barium nitrate (B79036) (Ba(NO₃)₂), Barium hydroxide (B78521) (Ba(OH)₂).

-

Tungsten Precursors: Sodium tungstate (Na₂WO₄), Tungstic acid (H₂WO₄).

-

Solvents: Deionized water, Ethanol (B145695), Ethylene glycol, Glycerol.

-

Surfactants/Additives (Optional): Cetyltrimethylammonium bromide (CTAB), Sodium dodecyl sulfate (B86663) (SDS), Polyethylene glycol (PEG), Ethylenediaminetetraacetic acid (EDTA).[5]

General Synthesis Procedure

-

Precursor Solution Preparation:

-

Prepare a solution of the barium precursor by dissolving a specific amount in a chosen solvent or solvent mixture.

-

Separately, prepare a solution of the tungsten precursor in the same solvent system.

-

If a surfactant or additive is used, it can be added to either precursor solution or to the final reaction mixture.

-

-

Mixing and Reaction:

-

The two precursor solutions are mixed, often under magnetic stirring, to form a homogeneous solution or suspension.

-

The resulting mixture is then transferred into a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and placed in an oven or a furnace.

-

-

Solvothermal Treatment:

-

The autoclave is heated to the desired reaction temperature (typically between 120°C and 200°C) and maintained for a specific duration (ranging from a few hours to 24 hours).

-

-

Cooling and Product Collection:

-

After the reaction is complete, the autoclave is allowed to cool down to room temperature naturally.

-

The resulting precipitate is collected by centrifugation or filtration.

-

-

Washing and Drying:

-

The collected product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

The final product is dried in an oven, typically at a temperature between 60°C and 80°C, for several hours.

-

Quantitative Data on Synthesis Parameters

The following table summarizes quantitative data from various studies on the solvothermal and related synthesis of BaWO₄, highlighting the influence of different experimental parameters on the resulting microstructures.

| Barium Precursor | Tungsten Precursor | Solvent(s) | Surfactant/Additive | Temperature (°C) | Time (h) | Resulting Morphology | Reference |

| Ba(NO₃)₂ | Na₂WO₄·2H₂O | Water | None | 90 | 2 - 24 | Dumbbell-like to flower-like | [2] |

| Ba(NO₃)₂ | Na₂WO₄·2H₂O | Ethylene Glycol | None | Room Temp | 24 | Uniform round nanoparticles | [6] |

| Ba(NO₃)₂ | Na₂WO₄·2H₂O | Water | PEG2000 | Microwave | 0.33 | Homogeneous double cone | [7] |

| BaCl₂ | Na₂WO₄ | Water | CTAB | 180 | 12 | Nanorods | [8] |

| Ba(NO₃)₂ | Na₂WO₄·2H₂O | Water | EDTA, CTAB, SDS | Co-precipitation | - | Sphere-like nanoparticles | [5] |

| Ba(OH)₂·8H₂O | TiO₂ | Ethanol/Water | None | 185 | 96 - 144 | Tetragonal nanoparticles | [9] |

Diagrams and Visualizations

General Experimental Workflow

The following diagram illustrates the general step-by-step workflow for the solvothermal synthesis of BaWO₄ microstructures.

Caption: General workflow for BaWO₄ solvothermal synthesis.

Morphology Control Pathways

The morphology of the final BaWO₄ product is a result of a complex interplay between various synthesis parameters. The following diagram illustrates the logical relationships influencing morphology control.

Caption: Factors influencing BaWO₄ microstructure morphology.

Conclusion

The solvothermal synthesis method provides a robust and tunable platform for the fabrication of BaWO₄ microstructures with diverse morphologies. By carefully controlling experimental parameters such as precursor types and concentrations, solvent systems, the presence of surfactants, reaction temperature, and time, researchers can effectively tailor the size, shape, and dimensionality of the resulting crystals. This control is paramount for optimizing the material's properties for specific applications in materials science and potentially in the development of novel drug delivery platforms. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers venturing into the synthesis and application of these promising materials.

References

- 1. researchgate.net [researchgate.net]

- 2. cdmf.org.br [cdmf.org.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave Synthesis and Photoluminescence Properties of BaWO4 of Homogeneous Double Cone Structure [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

Chemical and thermal stability of barium tungstate

An In-depth Technical Guide to the Chemical and Thermal Stability of Barium Tungstate (B81510)

For Researchers, Scientists, and Drug Development Professionals

Barium tungstate (BaWO₄) is a thermally and chemically robust inorganic material with a scheelite-type tetragonal crystal structure. This guide provides a comprehensive overview of its stability, detailing its high melting point of approximately 1475 °C and its notable resistance to thermal decomposition up to this temperature. Its chemical inertness, particularly its insolubility in water and resistance to alkaline solutions, is contrasted with its solubility in acidic and oxalate (B1200264) solutions. This document compiles quantitative data, outlines detailed experimental protocols for stability assessment, and presents a visual workflow for characterizing these properties.

Thermal Stability

This compound exhibits exceptional thermal stability, making it suitable for high-temperature applications. It melts at approximately 1475 °C without any preceding decomposition under normal atmospheric conditions. Thermogravimetric and differential thermal analysis (TG-DTA) studies have shown no significant mass loss up to 1000 °C, underscoring its high thermal resilience.

Quantitative Thermal Properties

| Property | Value | Citation(s) |

| Melting Point | ~1475 °C | [1] |

| Crystal Structure | Tetragonal (scheelite-type) at ambient conditions | [2] |

| Phase Transition | Monoclinic (fergusonite-type) under high pressure | [2] |

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TG-DTA)

This protocol outlines the determination of the thermal stability of this compound powder using TG-DTA.

Objective: To evaluate the thermal stability of BaWO₄ by monitoring its mass change as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer with simultaneous DTA capabilities (e.g., Netzsch STA 449 F3 Jupiter® or similar)

-

Alumina (B75360) (Al₂O₃) or platinum (Pt) crucibles

-

Microbalance

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Sample Preparation: A small quantity (typically 10-20 mg) of dry, finely ground this compound powder is accurately weighed and placed into a clean, pre-tared alumina or platinum crucible.

-

Instrument Setup:

-

The crucible is placed on the sample holder of the TG-DTA instrument.

-

An empty crucible of the same material is used as a reference.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition or melting point (e.g., 1500 °C).

-

A constant heating rate (e.g., 10 °C/min) is applied.

-

-

Data Acquisition: The instrument records the sample's weight change (TG curve) and the temperature difference between the sample and the reference (DTA curve) as a function of the furnace temperature.

-

Data Analysis: The resulting TG curve is analyzed for any significant weight loss, which would indicate decomposition. The DTA curve is examined for endothermic or exothermic peaks, which correspond to phase transitions or reactions. For this compound, no significant weight loss is expected before its melting point.

Chemical Stability

This compound is characterized by its excellent chemical stability, particularly its insolubility in water and resistance to alkaline environments. However, it exhibits reactivity with acids and certain complexing agents.

Quantitative Chemical Resistance Data

| Reagent | Observation | Citation(s) |

| Water | Insoluble | [3] |

| Acids (e.g., HCl, HNO₃) | Decomposes | [3] |

| Oxalate Solutions | Completely dissolves | [3] |

| Sodium Sulfate Solution | Can be leached under specific conditions (e.g., high temperature and pressure) | [4] |

| Alkaline Solutions | Generally stable |

Experimental Protocol: Chemical Resistance Testing

This protocol describes a method for evaluating the chemical resistance of this compound powder to various liquid chemicals, adapted from ASTM G20 and D543 standards.[5][6]

Objective: To determine the effect of chemical exposure on the mass and structure of this compound.

Apparatus:

-

Glass vials with sealed caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

Drying oven

-

X-ray Diffractometer (XRD) for structural analysis

Procedure:

-

Sample Preparation: A known mass (e.g., 1.0 g) of dry this compound powder is placed into a series of glass vials.

-

Chemical Exposure:

-

A specific volume (e.g., 10 mL) of the test chemical (e.g., 1 M HCl, 1 M NaOH, deionized water) is added to each vial.

-

The vials are securely sealed to prevent evaporation.

-

-

Incubation:

-

The vials are placed in a shaker or on a magnetic stirrer to ensure continuous contact between the powder and the chemical.

-

The test is conducted at a controlled temperature (e.g., 25 °C, 50 °C) for a specified duration (e.g., 24 hours, 7 days).

-

-

Post-Exposure Analysis:

-

After the exposure period, the powder is separated from the liquid by centrifugation.

-

The powder is washed thoroughly with deionized water to remove any residual chemical and then dried in an oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.

-

The final mass of the powder is measured, and the percentage of weight loss or gain is calculated.

-

The crystal structure of the treated powder is analyzed using XRD to detect any chemical changes or decomposition products.

-

-

Data Reporting: The results are reported as the percentage of weight change and any observed changes in the XRD pattern for each chemical at the specified conditions.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for assessing the thermal and chemical stability of this compound.

References

An In-depth Technical Guide to the High-Pressure Phase Transition of Barium Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural phase transitions of barium tungstate (B81510) (BaWO₄) under high-pressure conditions. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in materials science, physics, and chemistry.

Introduction

Barium tungstate (BaWO₄) is a crystalline material that adopts the scheelite structure (tetragonal, space group I4₁/a) under ambient conditions. Its behavior under extreme pressures is of significant scientific interest due to the potential for discovering novel crystal structures with unique physical properties. High-pressure studies on BaWO₄ have revealed a sequence of reversible and irreversible phase transitions, leading to denser and lower-symmetry crystal structures. Understanding these transformations is crucial for advancing our knowledge of solid-state physics and chemistry and may have implications for the synthesis of new materials with tailored functionalities.

High-Pressure Phase Transitions of this compound

At ambient pressure, BaWO₄ exists in the scheelite phase. As pressure is applied, it undergoes a series of structural transformations.

-

Scheelite to Fergusonite Transition: Upon compression, BaWO₄ undergoes a pressure-induced phase transition from the tetragonal scheelite structure to a monoclinic fergusonite structure.[1][2][3] This transition is observed to occur at approximately 7.1 GPa.[1][2][3] Theoretical calculations suggest that the scheelite phase becomes locally unstable and transforms displacively into the fergusonite structure.[2][3]

-

Fergusonite to BaWO₄-II (P2₁/n) Transition: With a further increase in pressure, a second phase transition occurs to another monoclinic structure, identified as BaWO₄-II with the space group P2₁/n.[1][2][3] Ab initio total-energy calculations support the stability of this P2₁/n structure at high pressures.[1][2][3] It is suggested that the fergusonite structure is a metastable intermediate, and the direct transition from scheelite to the P2₁/n phase might be kinetically inhibited.[2][3]

-

Amorphization at Very High Pressures: Experimental evidence indicates that BaWO₄ becomes amorphous at pressures beyond 47 GPa.[4][2][3]

The sequence of these pressure-induced phase transitions is a key characteristic of the high-pressure behavior of BaWO₄.

Visualization of the Phase Transition Pathway

The following diagram illustrates the logical relationship between the different phases of this compound under increasing pressure.

Caption: Pressure-induced phase transition sequence of BaWO₄.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the high-pressure phase transitions of BaWO₄.

Table 1: Phase Transition Pressures

| Transition | Reported Pressure (GPa) |

| Scheelite → Fergusonite | 7.1[1][2][3] |

| Fergusonite → BaWO₄-II (P2₁/n) | > 7.1 |

| Onset of Amorphization | > 47[2][3] |

Table 2: Crystallographic Data for BaWO₄ Phases

| Phase | Crystal System | Space Group |

| Scheelite | Tetragonal | I4₁/a |

| Fergusonite | Monoclinic | I2/a |

| BaWO₄-II | Monoclinic | P2₁/n |

Experimental Protocols

The investigation of high-pressure phase transitions in BaWO₄ primarily relies on in-situ angle-dispersive X-ray diffraction (ADXRD) and Raman spectroscopy performed in a diamond-anvil cell (DAC).

5.1. High-Pressure Generation and Measurement

A symmetric Mao-Bell-type diamond anvil cell (DAC) with 400 μm culet diamond anvils is commonly used to generate high pressures.[5]

-

Gasket Preparation: A rhenium or stainless-steel gasket is pre-indented to a specific thickness (e.g., 40 µm). A hole (e.g., 100-200 µm in diameter) is then drilled in the center of the indentation to serve as the sample chamber.[2]

-

Sample Loading: A fine powder of the BaWO₄ sample is loaded into the sample chamber.

-

Pressure-Transmitting Medium: To ensure quasi-hydrostatic conditions, a pressure-transmitting medium is loaded along with the sample. Common media include a methanol-ethanol mixture, silicone oil, or inert gases like neon or argon.

-

Pressure Calibration: The pressure inside the DAC is determined using the ruby fluorescence method. A small ruby chip is placed in the sample chamber, and the pressure-induced shift of its R1 fluorescence line is measured.[2]

5.2. In-situ Angle-Dispersive X-ray Diffraction (ADXRD)

ADXRD is the primary technique for determining the crystal structure under high pressure.

-

X-ray Source: Synchrotron radiation is typically used as the X-ray source due to its high brilliance and energy. A monochromatic X-ray beam (e.g., λ = 0.6199 Å) is selected.[5]

-

Data Collection: The DAC is mounted on a goniometer, and the X-ray beam is focused on the sample. The diffraction pattern is collected using an area detector, such as a Mar345 image plate or a CCD detector.[2]

-

Data Analysis: The two-dimensional diffraction images are integrated to obtain one-dimensional diffraction profiles. The crystal structure at each pressure is determined by indexing the diffraction peaks and refining the lattice parameters using software like GSAS or FullProf.

5.3. In-situ High-Pressure Raman Spectroscopy

Raman spectroscopy is a complementary technique used to probe changes in vibrational modes, which are sensitive to structural phase transitions.

-

Instrumentation: A triple monochromator equipped with a CCD detector is used to collect the Raman spectra.[6]

-

Excitation Source: A laser, such as an Ar⁺ laser (514.5 nm line), is used to excite the sample.[6]

-

Data Collection: The laser is focused on the sample inside the DAC, and the scattered light is collected in a backscattering geometry. Spectra are recorded at various pressures.

-

Data Analysis: The appearance of new Raman modes, the disappearance of existing modes, or abrupt changes in the pressure dependence of Raman shifts (dω/dP) are indicative of a phase transition.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the high-pressure phase transitions of BaWO₄.

Caption: Experimental workflow for high-pressure studies of BaWO₄.

Conclusion

The high-pressure behavior of this compound is characterized by a distinct sequence of phase transitions from the ambient scheelite structure to monoclinic fergusonite and subsequently to the BaWO₄-II (P2₁/n) phase, ultimately leading to amorphization at pressures exceeding 47 GPa. The experimental investigation of these transitions relies on sophisticated techniques such as in-situ X-ray diffraction and Raman spectroscopy within a diamond-anvil cell. The data and protocols summarized in this guide provide a foundational understanding for researchers exploring the rich and complex phase diagram of BaWO₄ and related materials under extreme conditions.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. [cond-mat/0602632] Determination of the high-pressure crystal structure of BaWO4 and PbWO4 [arxiv.org]

- 4. [PDF] Determination of the high-pressure crystal structure of BaWO{sub 4} and PbWO{sub 4} | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. arxiv.org [arxiv.org]

Crystallographic Structure of Scheelite-Type Barium Tungstate

An In-depth Technical Guide to the Scheelite-Type Crystal Structure of Barium Tungstate (B81510)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scheelite-type crystal structure of barium tungstate (BaWO₄), a material of significant interest in various scientific and technological fields. This document details its crystallographic properties, synthesis methodologies, and characterization techniques, presenting quantitative data in structured tables and experimental protocols with the necessary detail for reproducibility.

This compound, in its common form, crystallizes in a tetragonal scheelite-type structure.[1][2] This structure is characterized by a specific arrangement of Ba²⁺ cations and WO₄²⁻ tetrahedral anions.[3] The scheelite structure belongs to the space group I4₁/a.[2][4][5]

Coordination Environment

In the BaWO₄ crystal lattice, the barium (Ba) atoms are coordinated with eight oxygen (O) atoms, forming [BaO₈] polyhedra. The tungsten (W) atoms are tetrahedrally coordinated with four oxygen atoms, forming [WO₄]²⁻ groups.[6]

Quantitative Crystallographic Data

The crystallographic parameters of scheelite-type this compound have been determined through various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [5] |

| Space Group | I4₁/a (No. 88) | [4][5] |

| Lattice Parameters | ||

| a | 5.614 Å (561.4 pm) | [1] |

| c | 12.715 Å (1271.5 pm) | [1] |

| Unit Cell Volume (V) | 400.1 ų | Calculated |

| Formula Units (Z) | 4 | |

| Calculated Density | 6.39 g/cm³ | Calculated |

Experimental Protocols

Several methods have been successfully employed for the synthesis of this compound with a scheelite-type structure. The choice of synthesis route can influence the material's morphology, particle size, and properties.[2]

Synthesis Methodologies

This is a widely used, simple, and cost-effective method for synthesizing BaWO₄ nanoparticles at room temperature.[7][8]

Protocol:

-

Precursor Preparation:

-

Prepare an aqueous solution of a barium salt, such as barium nitrate (B79036) (Ba(NO₃)₂) or barium chloride (BaCl₂).

-

Prepare an aqueous solution of a tungstate salt, such as sodium tungstate (Na₂WO₄) or ammonium (B1175870) paratungstate.[1]

-

-

Precipitation:

-

Washing and Drying:

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the resulting powder in an oven at a temperature typically ranging from 60 to 80 °C for several hours.[10]

-

-

Calcination (Optional):

-

To improve crystallinity and control particle size, the dried powder can be calcined at temperatures ranging from 500 °C to 800 °C for several hours.[11]

-

This method involves the direct reaction of solid precursors at high temperatures.

Protocol:

-

Precursor Mixing:

-

Start with stoichiometric amounts of barium carbonate (BaCO₃) and tungsten trioxide (WO₃).

-

Thoroughly grind the powders together in an agate mortar to ensure a homogeneous mixture.

-

-

Calcination:

-

Place the mixed powder in an alumina (B75360) crucible.

-

Heat the mixture in a furnace at a high temperature, typically between 800 °C and 1100 °C, for several hours to facilitate the solid-state reaction.[2]

-

The hydrothermal method allows for the synthesis of well-crystallized BaWO₄ nanostructures, such as nanorods, by carrying out the precipitation reaction in a sealed vessel at elevated temperature and pressure.[12]

Protocol:

-

Precursor Solution:

-

Prepare aqueous solutions of barium and tungstate salts as in the co-precipitation method.

-

A surfactant, such as cetyltrimethylammonium bromide (CTAB), can be added to the solution to control the morphology of the final product.[12]

-

-

Hydrothermal Reaction:

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate, wash it with deionized water and ethanol, and dry it in an oven.

-

Characterization Techniques

XRD is the primary technique used to confirm the crystal structure, phase purity, and crystallite size of the synthesized BaWO₄.

Experimental Parameters:

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).[10]

-

Scan Range (2θ): A wide range, for example, from 10° to 80°, is scanned to detect all significant diffraction peaks.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction data (e.g., JCPDS card No. 43-0646 for tetragonal BaWO₄) to confirm the scheelite structure.[14] Rietveld refinement can be used for detailed structural analysis, including lattice parameters and atomic positions.[4] The average crystallite size can be estimated using the Scherrer formula.[6]

Raman spectroscopy is a powerful tool for probing the vibrational modes of the [WO₄]²⁻ tetrahedra and confirming the scheelite structure.

Experimental Setup:

-

Instrument: A Raman spectrometer.

-

Excitation Source: A laser with a specific wavelength, for example, the 514.5 nm line of an Ar⁺ laser.[15]

-

Analysis: The Raman spectrum of scheelite-type BaWO₄ exhibits characteristic peaks corresponding to the internal vibrational modes of the [WO₄]²⁻ tetrahedra and external lattice modes. The most intense Raman peak is typically observed around 925 cm⁻¹.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound nanoparticles.

References

- 1. personales.upv.es [personales.upv.es]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Scheelite - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Microwave Synthesis and Photoluminescence Properties of BaWO4 of Homogeneous Double Cone Structure [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Wide Band Gap Semiconductor Properties of Barium Tungstate (BaWO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium tungstate (B81510) (BaWO₄) is a chemically and thermally stable wide band gap semiconductor belonging to the family of alkaline earth metal tungstates. It crystallizes in a scheelite-type tetragonal structure and is notable for its significant photoluminescent properties, making it a material of great interest for applications in solid-state lighting, scintillators, and photocatalysis. This technical guide provides a comprehensive overview of the fundamental properties, synthesis methodologies, and characterization techniques related to BaWO₄. Key quantitative data, including structural parameters, band gap energy, and dielectric properties, are systematically tabulated. Detailed experimental protocols for prevalent synthesis and characterization methods are outlined to facilitate reproducibility. Furthermore, this guide includes conceptual diagrams illustrating experimental workflows and the intrinsic photoluminescence mechanism of BaWO₄. While not a conventional biomaterial, this document also briefly explores the potential, speculative applications of its properties in the context of biomedical research for the benefit of drug development professionals.

Introduction to Barium Tungstate (BaWO₄)

Wide band gap semiconductors are materials with an electronic band gap significantly larger than that of conventional semiconductors like silicon (~1.1 eV), typically in the range of 2 to 4 eV or higher.[1] This characteristic allows devices made from these materials to operate at much higher temperatures, voltages, and frequencies.[1]

This compound (BaWO₄) is a prominent member of this class, possessing a wide band gap that varies with its synthesis method and crystalline structure.[2] It is a self-activated luminescent material, where the light emission originates from the tungstate ([WO₄]²⁻) complex within its crystal lattice.[3] This intrinsic luminescence, typically in the blue-green region of the visible spectrum, makes BaWO₄ an excellent host matrix for doping with rare-earth ions to tune its optical properties for applications such as phosphors in white LEDs.[2] Its high density, radiation hardness, and chemical stability further enhance its suitability for various technological applications.[3]

Fundamental Properties of BaWO₄

The key physical, electronic, and optical properties of BaWO₄ are summarized below. These properties are highly dependent on the synthesis conditions, which can influence crystallite size, morphology, and the presence of defects.

Crystal Structure

Under ambient conditions, BaWO₄ crystallizes in a tetragonal scheelite structure.[2] The space group is I4₁/a. In this structure, the tungsten (W) atoms are tetrahedrally coordinated with four oxygen (O) atoms, forming [WO₄]²⁻ anionic groups, while the barium (Ba) atoms are coordinated with eight oxygen atoms.[2]

| Property | Value | Reference |

| Crystal System | Tetragonal | [2] |

| Space Group | I4₁/a (No. 88) | [2] |

| Lattice Parameters (a, b) | ~5.61 - 5.67 Å | [4] |

| Lattice Parameter (c) | ~12.72 - 12.74 Å | [4] |

Electronic and Optical Properties

BaWO₄ is a direct band gap semiconductor, although its reported band gap energy (Eg) varies significantly depending on the synthesis method, particle size, and measurement technique.[2] The photoluminescence (PL) is a hallmark property, arising from charge-transfer transitions within the [WO₄]²⁻ tetrahedra.[5]

| Property | Value / Range | Synthesis/Measurement Conditions |

| Band Gap (Eg) | 3.2 - 5.88 eV | The wide range is due to different synthesis methods (e.g., sonochemical, chemical precipitation).[2] |

| 5.10 eV | Mechanochemical synthesis (3 h at 500 rpm).[5] | |

| 5.24 eV | Mechanochemical synthesis (1 h at 850 rpm).[5] | |

| 5.26 eV | Single crystal.[2] | |

| 4.87 - 4.98 eV | Precipitation induced by fast precursor injection.[6] | |

| Photoluminescence | Blue emission (~400-425 nm) | Attributed to charge-transfer transitions within the [WO₄]²⁻ group.[5][7] |

| Green emission (~495-543 nm) | Associated with defects such as oxygen vacancies.[3][8] | |

| Refractive Index | Data for BaWO₄ is not readily available, but related scheelite crystals like CaWO₄ have been measured. The property is important for optical applications like Raman lasers.[9][10] | Single crystal measurements are required for accurate values.[9] |

Dielectric Properties

The dielectric properties of BaWO₄ are crucial for its potential use in microwave technologies and electronic components. The dielectric constant and loss factor are dependent on frequency and temperature.

| Property | Value | Conditions |

| Dielectric Constant (ε') | ~9 | At 5 MHz, room temperature.[11] |

| ~9 | Constant value between 800-1100°C at 11 GHz for ceramics synthesized by solid-state method.[2] | |

| Loss Tangent (tanδ) | High at low frequencies, decreasing with increasing frequency. | The behavior is typical for dielectric materials due to space charge polarization.[11] |

Synthesis and Characterization Workflow

The synthesis of BaWO₄ with desired properties involves careful selection of a synthesis method followed by comprehensive characterization. The general workflow is depicted below.

Detailed Experimental Protocols

Synthesis Methods

This method is valued for its simplicity and operation at room temperature.

-

Precursor Preparation: Prepare aqueous solutions of a soluble barium salt (e.g., Barium Nitrate (B79036), Ba(NO₃)₂) and a soluble tungstate salt (e.g., Sodium Tungstate, Na₂WO₄·2H₂O) at desired molar concentrations.

-

Reaction: Add the barium nitrate solution dropwise into the sodium tungstate solution under vigorous stirring at room temperature. A white precipitate of BaWO₄ will form instantaneously.

-

Aging: Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow the precipitate to age and for the reaction to complete.

-

Collection and Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the collected powder multiple times with deionized water to remove any unreacted ions, followed by a final wash with ethanol (B145695) to facilitate drying.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) for several hours until a fine powder is obtained.[3]

-

Calcination (Optional): The dried powder can be calcined at higher temperatures (e.g., 400-900°C) to improve crystallinity and control particle size.[12]

This method utilizes microwave radiation to rapidly heat the precursor solution, accelerating the crystallization process.

-

Precursor Preparation: Dissolve stoichiometric amounts of a barium salt (e.g., 2.61 g of Ba(NO₃)₂) and a tungstate salt (e.g., 3.30 g of Na₂WO₄·2H₂O) in separate beakers, each containing an aqueous solution with a surfactant like polyethylene (B3416737) glycol (PEG).[3]

-

Mixing: Rapidly mix the two solutions and transfer the mixture into a Teflon-lined autoclave suitable for microwave synthesis.

-

Microwave Irradiation: Place the sealed autoclave into a microwave refluxing system. Irradiate the solution for a short duration (e.g., 20 minutes) at a specific power level.[3]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation.

-

Washing and Drying: Wash the product several times with deionized water and ethanol, then dry in a vacuum oven (e.g., at 60°C for 8 hours) to obtain the final BaWO₄ powder.[3]

This conventional ceramic method involves the high-temperature reaction of solid precursors.

-

Precursor Mixing: Select high-purity solid precursors, such as Barium Carbonate (BaCO₃) and Tungsten Trioxide (WO₃).

-

Grinding: Weigh stoichiometric amounts of the precursors and mix them thoroughly by grinding in an agate mortar with a pestle for an extended period (e.g., 1-2 hours) to ensure a homogeneous mixture. Acetone is often used as a grinding medium.

-

Calcination: Transfer the ground powder to an alumina (B75360) crucible and heat it in a high-temperature furnace. The reaction typically requires temperatures in the range of 800-1100°C for several hours. Multiple grinding and heating cycles may be necessary to ensure a complete reaction and form a single-phase product.[13]

Characterization Techniques

-

Sample Preparation: Prepare a powder sample of BaWO₄. The sample is often packed into a sample holder against a reference material like Barium Sulfate (B86663) (BaSO₄).

-

Data Acquisition: Record the diffuse reflectance spectrum of the sample using a UV-Vis spectrophotometer equipped with an integrating sphere attachment.

-

Data Transformation: Convert the measured reflectance (R) data into the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The Kubelka-Munk equation is: F(R) = (1-R)² / 2R.

-

Tauc Plot Construction: Since BaWO₄ is a direct band gap semiconductor, its band gap energy can be determined using the Tauc relation: (αhν)² = A(hν - Eg), where hν is the photon energy and A is a constant. Plot (F(R)·hν)² on the y-axis against photon energy (hν) on the x-axis.

-

Eg Extrapolation: Extrapolate the linear portion of the Tauc plot to the x-axis. The intercept on the x-axis gives the value of the optical band gap (Eg).[4]

Photoluminescence Mechanism

The intrinsic photoluminescence of BaWO₄ is governed by electronic transitions within the [WO₄]²⁻ molecular orbitals. The process can be influenced by structural defects, which can introduce intermediate energy levels within the band gap.

Upon excitation with ultraviolet (UV) light, an electron is promoted from the valence band (primarily composed of O 2p orbitals) to the conduction band (W 5d orbitals).[5] This is a ligand-to-metal charge transfer. The subsequent relaxation of this electron can occur via two main pathways:

-

Direct Radiative Recombination: The electron returns directly to the valence band, emitting a photon. This process is responsible for the intrinsic blue emission of BaWO₄.[5][7]

-

Defect-Mediated Emission: The electron may first relax non-radiatively to intermediate energy levels within the band gap created by defects, such as oxygen vacancies. The subsequent radiative transition from these defect states to the valence band results in lower-energy green light emission.[7][8]

Potential Relevance for Biomedical and Drug Development Professionals

While BaWO₄ is not a conventional biomaterial, its intrinsic properties may offer avenues for future exploration in biomedical applications. It is important to note that these are speculative applications, as BaWO₄ is not currently used in drug development or clinical settings.

-

Biomedical Imaging: The strong, stable photoluminescence of BaWO₄, especially when doped with rare-earth ions, could be investigated for use in optical bio-imaging.[1] Nanoparticles of BaWO₄ could potentially be functionalized to target specific cells or tissues, acting as luminescent probes. However, significant research into their biocompatibility and toxicity would be required. Barium sulfate, a different compound, is already widely used as an X-ray contrast agent, suggesting that barium-containing compounds can be designed for imaging applications.[14]

-

Drug Delivery: As a dense, stable ceramic, BaWO₄ nanoparticles could be explored as potential carriers for certain therapeutic agents. Their surface could be modified to attach drug molecules, and their high density might be advantageous for specific imaging-guided delivery techniques.

-

Scaffolds for Tissue Engineering: Bioceramics are a class of materials used to create porous scaffolds that provide structural support for tissue regeneration.[15][16] While materials like calcium phosphates and bioactive glasses are more common, the chemical stability and mechanical properties of tungstates could warrant investigation for load-bearing applications, provided biocompatibility can be established.

Conclusion

This compound is a versatile wide band gap semiconductor with a rich set of optical and electronic properties. Its tetragonal scheelite structure provides a stable host for its intrinsic photoluminescence, which can be tuned through the control of synthesis parameters and the introduction of dopants. The ability to synthesize BaWO₄ through various methods, from simple co-precipitation to rapid microwave-assisted routes, allows for the tailoring of its morphology and properties for specific applications, primarily in the field of optoelectronics. While its role in the life sciences is currently undefined, its robust physical and luminescent characteristics present intriguing possibilities for future research in advanced biomedical imaging and materials science. This guide provides a foundational understanding of BaWO₄ for researchers across various scientific disciplines.

References

- 1. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Microwave Synthesis and Photoluminescence Properties of BaWO4 of Homogeneous Double Cone Structure [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Optical Properties of BaWO4 Obtained by Fast Mechanochemical Treatment | MDPI [mdpi.com]

- 6. cdmf.org.br [cdmf.org.br]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. PLA-based bone tissue engineering scaffolds incorporating hydroxyapatite and bioactive glass using digital light processing [accscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Barium sulfate and pigment admixture for photoacoustic and x-ray contrast imaging of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Bioceramics and Scaffolds: A Winning Combination for Tissue Engineering [frontiersin.org]

- 16. Scaffolding in tissue engineering: general approaches and tissue-specific considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Luminescence of Self-Activated Tungstates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Self-activated tungstates are a class of inorganic compounds that exhibit intrinsic luminescence without the need for external dopants or activators. This phenomenon originates from charge-transfer transitions within the tungstate (B81510) oxyanion complexes ([WO₄]²⁻ or [WO₆]⁶⁻) that form the fundamental building blocks of their crystal structures. These materials are characterized by their high light yield, excellent chemical and thermal stability, and a strong X-ray absorption coefficient. Such properties have made them indispensable in various applications, particularly as scintillators in medical imaging technologies like X-ray computed tomography (CT) and positron emission tomography (PET). This guide provides a comprehensive overview of the core principles governing their luminescence, detailed experimental protocols for their synthesis and characterization, and a comparative analysis of the optical properties of key tungstate compounds.

The Core Principle: Intrinsic Luminescence

The luminescence in self-activated tungstates is an intrinsic property derived from the electronic structure of the tungsten-oxygen anionic groups. The process is initiated by the absorption of high-energy photons (typically in the UV range), which excites an electron from a 2p orbital of an oxygen ligand to an empty 5d orbital of the central tungsten (W⁶⁺) ion. This process is known as a ligand-to-metal charge transfer (LMCT).

The created excited state, an exciton, relaxes to a lower energy level before radiatively recombining, emitting a photon in the process. This emission is characterized by a broad band, typically in the blue-green region of the visible spectrum, and a large Stokes shift. The specific energy of the emission and its efficiency are highly dependent on the local coordination and symmetry of the tungstate group (tetrahedral [WO₄]²⁻ vs. octahedral [WO₆]⁶⁻) and the nature of the surrounding cations in the crystal lattice.[1]

dot

Comparative Data of Common Self-Activated Tungstates

The optical properties of self-activated tungstates vary significantly with their crystal structure and composition. The two most common structures are scheelite (tetragonal, e.g., CaWO₄) and wolframite (B13744602) (monoclinic, e.g., ZnWO₄). The data below summarizes the key luminescence parameters for several widely studied tungstates.

| Compound | Crystal Structure | Excitation Peak (nm) | Emission Peak (nm) | Luminescence Lifetime (µs) |

| CaWO₄ | Scheelite (Tetragonal) | ~254[2] | ~420 - 426[2][3] | 7 - 9[4] |

| ZnWO₄ | Wolframite (Monoclinic) | ~283[5] | ~480 - 490[6] | ~24[7] |

| MgWO₄ | Wolframite (Monoclinic) | ~260[8] | ~470 - 480[9][10] | ~3 - 60 (multi-component)[8] |

| CdWO₄ | Wolframite (Monoclinic) | ~310 | ~480 - 495[11][12] | ~5 - 15 |

Experimental Protocols

Reproducible synthesis and accurate characterization are critical for harnessing the potential of these materials. The following sections detail standard protocols for the preparation and analysis of self-activated tungstates.

dot

Synthesis Methodologies

4.1.1 High-Temperature Solid-State Reaction (for CaWO₄)

This is a conventional and widely used method for producing highly crystalline tungstate powders.

-

Precursor Preparation: Stoichiometric amounts of calcium carbonate (CaCO₃) and tungsten trioxide (WO₃) are weighed. For example, 1 mole of CaCO₃ (100.09 g) and 1 mole of WO₃ (231.84 g).

-

Mixing: The precursors are thoroughly mixed and ground together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

-

Calcination: The mixture is transferred to an alumina (B75360) crucible and heated in a muffle furnace. The calcination is typically performed in two steps: an initial heating at 400°C for 10 hours, followed by a higher temperature sintering at 800-1000°C for 4-6 hours in air.

-

Cooling and Pulverization: The furnace is allowed to cool to room temperature naturally. The resulting sintered cake is then ground into a fine powder.

4.1.2 Hydrothermal Synthesis (for ZnWO₄ Nanoparticles)

This method allows for the synthesis of well-defined nanocrystals at lower temperatures.

-

Precursor Solution: Prepare two separate aqueous solutions. Solution A: Dissolve zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water. Solution B: Dissolve sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water.

-

Mixing and pH Adjustment: Solution B is added dropwise to Solution A under constant stirring. The pH of the resulting mixture is then adjusted to a desired value (typically between 3 and 11) using dilute nitric acid or sodium hydroxide.[4] The pH value significantly influences the final morphology of the nanoparticles.[4]

-

Hydrothermal Reaction: The final suspension is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to 180°C for 8-24 hours.[4][13]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The white precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any residual ions, and finally dried in an oven at 70°C for 12 hours.[14]

Characterization Protocols

4.2.1 Photoluminescence (PL) Spectroscopy

This is the primary technique for characterizing the optical properties of the synthesized phosphors.

-

Instrumentation: A fluorescence spectrophotometer is used, typically equipped with a high-intensity Xenon lamp as the excitation source and a sensitive photomultiplier tube (PMT) as the detector.[15]

-

Excitation Spectrum: The emission monochromator is fixed at the peak of the material's emission wavelength (e.g., 420 nm for CaWO₄). The excitation monochromator is then scanned across a range of shorter wavelengths (e.g., 200-400 nm) to determine the wavelengths that most efficiently excite the material.

-

Emission Spectrum: The excitation monochromator is fixed at the peak wavelength determined from the excitation spectrum (e.g., 254 nm for CaWO₄). The emission monochromator is then scanned across a range of longer wavelengths (e.g., 350-700 nm) to record the luminescence spectrum.

-

Sample Preparation: A small amount of the tungstate powder is packed into a solid sample holder for measurement.

4.2.2 Luminescence Lifetime Measurement

This technique measures the decay dynamics of the luminescence, providing insight into the recombination processes.

-

Instrumentation: A time-resolved photoluminescence (TRPL) setup is required. This typically consists of a pulsed excitation source (e.g., a nanosecond pulsed laser diode or a pulsed lamp) and a fast detector (e.g., PMT or an avalanche photodiode) connected to a time-to-amplitude converter (TAC) and a multichannel analyzer, or a high-speed oscilloscope.[7][16]

-

Measurement: The sample is excited by a short pulse of light. The instrument records the intensity of the emitted light as a function of time after the excitation pulse.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponential functions) to extract the luminescence lifetime (τ), which is the time it takes for the luminescence intensity to decrease to 1/e of its initial value.

Applications in Drug Development and Medical Research

While the core applications of self-activated tungstates are in high-energy radiation detection, their unique properties are relevant to the biomedical and pharmaceutical fields.

-

Scintillators for Medical Imaging: Tungstates like cadmium tungstate (CdWO₄) and calcium tungstate (CaWO₄) are dense materials that efficiently convert X-rays and gamma rays into visible light. This makes them crucial components in detectors for CT scanners, PET scanners, and gamma cameras, enabling high-resolution, non-invasive diagnostic imaging.[11][17]

-

Biolabels and Probes: Although less common than quantum dots or organic dyes, tungstate nanoparticles can be functionalized and used as luminescent labels in biological assays and imaging, offering high photostability as an advantage.

-

X-ray Luminescence Optical Tomography (XLOT): In this emerging imaging modality, X-rays are used to excite phosphors deep within biological tissues, and the resulting visible light is detected. The high X-ray absorption and light yield of tungstate nanoparticles make them promising candidates as contrast agents for XLOT.

Conclusion

Self-activated tungstates represent a mature yet continually evolving class of functional materials. Their intrinsic luminescence, arising from charge-transfer transitions within the [WOₓ]ⁿ⁻ complexes, provides a robust mechanism for light emission that is highly dependent on crystal structure. The detailed protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and apply these versatile materials. For professionals in drug development and medical science, an understanding of these core materials is essential for appreciating the technological underpinnings of modern diagnostic imaging and for envisioning future applications in advanced biomedical research.

References

- 1. [2508.08858] High-resolution luminescence spectroscopy of CaWO$_4$:Ho$^{3+}$: Sensitive detection of internal strains, temperature, and magnetic field [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The chemistry of ZnWO4 nanoparticle formation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure, morphology, and luminescence properties of brilliant blue-green-emitting CdW O4: A g+1 and G d+3 phosphors for optical applications - ProQuest [proquest.com]

- 12. Cadmium Tungstate (CdWO4) crystal [cascryst.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lightnotes.info [lightnotes.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Molten Salt Synthesis of Barium Tungstate Microcrystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molten salt synthesis (MSS) method for preparing barium tungstate (B81510) (BaWO₄) microcrystals. This technique, also known as flux growth, offers a versatile and effective route for controlling the size and morphology of BaWO₄ crystals, which is crucial for their application in diverse fields such as scintillators, photoluminescence, and as a host material for drug delivery systems. This document details the experimental protocols, summarizes key quantitative data, and visualizes the process workflows and parameter relationships.

Introduction to Molten Salt Synthesis of Barium Tungstate

This compound, a chemically stable and non-toxic material, crystallizes in a tetragonal scheelite structure.[1] The molten salt synthesis method utilizes a low-melting-point salt or a eutectic mixture of salts as a solvent for the reactants.[2] This liquid medium facilitates high rates of ion diffusion at temperatures significantly lower than those required for conventional solid-state reactions.[3] The key advantage of the MSS method is the ability to control crystal morphology by tuning various reaction parameters, such as the type of salt, the ratio of salt to reactants, reaction temperature, and holding time.

Experimental Protocols

This section outlines a detailed experimental protocol for the molten salt synthesis of this compound microcrystals, based on established methodologies.[1]

Materials and Equipment

-

Precursors: Barium carbonate (BaCO₃) and Tungsten trioxide (WO₃)

-

Molten Salt Flux: Sodium chloride (NaCl) or Potassium chloride (KCl)

-

Equipment: High-temperature muffle furnace, alumina (B75360) crucibles, distilled water, filtration apparatus.

Synthesis Procedure

-

Precursor and Flux Preparation: The BaCO₃ and WO₃ precursors are weighed in a 1:1 molar ratio. The chosen salt flux (NaCl or KCl) is then added to the precursor mixture. The amount of salt is calculated based on the desired solute concentration (the molar percentage of BaWO₄ in the total mixture).

-

Mixing: The precursor and salt mixture is thoroughly ground to ensure homogeneity.

-

Heating: The mixture is placed in an alumina crucible and heated in a muffle furnace to the target temperature (e.g., 900 °C) at a controlled rate (e.g., 150 °C/h).[1]

-

Isothermal Soaking: The crucible is held at the target temperature for a specific duration (e.g., 10 hours) to allow for the dissolution of precursors and subsequent nucleation and growth of BaWO₄ crystals.[1]

-

Cooling: After the soaking period, the furnace is turned off and allowed to cool down to room temperature naturally. For specific morphologies like needle-like crystals, a slow cooling rate (e.g., 5 °C/h) can be employed.[2]

-

Washing and Product Recovery: The solidified mass is washed with distilled water to dissolve the salt flux, leaving behind the insoluble BaWO₄ microcrystals. The product is then collected by filtration and dried.

Data Presentation: Influence of Synthesis Parameters on Crystal Morphology

The morphology of the resulting BaWO₄ microcrystals is highly dependent on the synthesis parameters. The following tables summarize the quantitative relationship between these parameters and the observed crystal morphologies.

Table 1: Effect of Solute Concentration on BaWO₄ Morphology in Chloride Flux[1]

| Flux Type | Solute Concentration (mol%) | Synthesis Temperature (°C) | Holding Time (h) | Predominant Crystal Morphology |

| NaCl | 5 | 900 | 10 | Whiskers |

| NaCl | 10-20 | 900 | 10 | Platelets |

| NaCl | 30-50 | 900 | 10 | Well-faceted/Less-faceted Particulates |

| KCl | 5 | 900 | 10 | Whiskers |

| KCl | 10-20 | 900 | 10 | Platelets |

| KCl | 30-50 | 900 | 10 | Well-faceted/Less-faceted Particulates |

Table 2: Synthesis of Needle-like BaWO₄ Crystals using KCl Flux[2]

| Solute Content (mol%) | Soaking Temperature (°C) | Cooling Rate (°C/h) | Resulting Morphology | Maximum Crystal Length (mm) |

| 1 - 35 | 900 | 5 | Needle-like | Up to 3.4 |

| 1 - 15 | 1000 | 5 | Needle-like | - |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the synthesis process.

Formation Mechanism

The formation of BaWO₄ microcrystals in a molten salt medium is believed to proceed through a dissolution-precipitation mechanism. Initially, the reactant precursors (BaCO₃ and WO₃) dissolve in the molten salt flux. As the dissolved species reach a state of supersaturation, nucleation of BaWO₄ occurs, followed by crystal growth. The morphology of the final crystals is influenced by the relative growth rates of different crystallographic faces, which in turn are affected by factors such as the composition of the molten salt and the concentration of the solute.[1] At low solute concentrations, anisotropic growth is favored, leading to one-dimensional structures like whiskers. As the concentration increases, the growth becomes more isotropic, resulting in the formation of two-dimensional platelets and eventually three-dimensional faceted particles.[1]

References

A Technical Guide to Surfactant-Free Synthesis of Barium Tungstate (BaWO₄) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of various surfactant-free synthesis routes for producing barium tungstate (B81510) (BaWO₄) nanoparticles. The absence of surfactants is critical in many applications, particularly in the biomedical and catalytic fields, as it ensures higher purity and avoids potential interference from residual organic molecules. This document details several prominent synthesis methods, offering comprehensive experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Surfactant-Free Synthesis Routes

The synthesis of BaWO₄ nanoparticles without the use of surfactants or capping agents is desirable to obtain pure, uncontaminated materials. Several methods have been successfully employed, each with distinct advantages concerning reaction time, temperature, and the resulting nanoparticle characteristics. The most common surfactant-free methods include mechanochemical synthesis, sonochemical synthesis, direct precipitation, and microwave-assisted synthesis.[1][2][3][4]

Comparative Data of Synthesis Routes

The choice of synthesis method significantly impacts the physicochemical properties of the resulting BaWO₄ nanoparticles. The following table summarizes key quantitative data from various surfactant-free synthesis routes.

| Synthesis Method | Precursors | Particle Size (nm) | Crystal Structure | Optical Band Gap (eV) | Reference |

| Mechanochemical | BaCO₃, WO₃ | < 50 | Tetragonal | 5.10 - 5.24 | [1][5] |

| Sonochemical | Barium Salt, Na₂WO₄·2H₂O | 40 - 45 | Tetragonal | 3.2 | [2][6] |

| Precipitation | Ba(NO₃)₂, Na₂WO₄ | 59.77 ± 9.61 | Tetragonal | - | [3] |

| Microwave-Assisted | Ba(NO₃)₂, Na₂WO₄·2H₂O | - | Tetragonal | - | [4] |

| Modified Molten Salt | - | ~40 | Tetragonal | ~3.06 | [2][3] |

Experimental Protocols

This section provides detailed experimental methodologies for the key surfactant-free synthesis routes of BaWO₄ nanoparticles.

Mechanochemical Synthesis

The mechanochemical method offers a rapid and solvent-free route to produce BaWO₄ nanoparticles.[1]

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of barium carbonate (BaCO₃) and tungsten trioxide (WO₃) powders are weighed and mixed.

-

Milling: The precursor mixture is placed in a high-energy ball mill.

-

Milling Parameters: The milling is performed at room temperature. Key parameters that can be varied include:

-

Product Collection: After milling, the resulting BaWO₄ nanoparticle powder is collected for characterization.

Sonochemical Synthesis

The sonochemical route provides a simple, surfactant-free method for synthesizing BaWO₄ nanoparticles in an aqueous medium.[2][6]

Experimental Protocol:

-

Precursor Dissolution: A barium salt (e.g., barium nitrate) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) are dissolved in deionized water in separate beakers.

-

Reaction: The solutions are mixed, and the resulting solution is subjected to high-intensity ultrasonic irradiation.

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Precipitation: The ultrasonic waves induce the formation of a white precipitate of BaWO₄ nanoparticles.

-

Washing and Drying: The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove impurities, and then dried in an oven. A calcination step at 500 °C for 120 minutes can be performed to improve crystallinity.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microwave Synthesis and Photoluminescence Properties of BaWO4 of Homogeneous Double Cone Structure [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and characterization of barium tungstate nanoparticles via a new simple surfactant-free route - ProQuest [proquest.com]

A First-Principles Guide to the Electronic Structure of Barium Tungstate (BaWO₄)

An In-depth Technical Whitepaper for Researchers and Scientists

Barium tungstate (B81510) (BaWO₄) is a chemically and thermally stable inorganic compound notable for its applications as a scintillator, in solid-state lasers, and as a host material for phosphors. Its utility is fundamentally governed by its electronic structure. This document provides a comprehensive overview of the electronic properties of BaWO₄ derived from first-principles quantum mechanical calculations, intended for researchers in materials science and related fields.

Crystal and Electronic Structure Overview

Barium tungstate crystallizes in a scheelite-type tetragonal structure.[1] This structure is characterized by the space group I4₁/a (No. 88).[2][3] In this lattice, the tungsten (W) atoms are tetrahedrally coordinated with four oxygen (O) atoms, forming [WO₄]²⁻ anionic groups. The barium (Ba) atoms are surrounded by eight oxygen atoms in a deltahedral arrangement.[1] The electronic and optical properties, such as photoluminescence, are primarily driven by charge-transfer transitions within the [WO₄]²⁻ tetrahedral units.[1]

First-principles calculations consistently show that BaWO₄ is a direct band gap semiconductor.[4] Analysis of the Partial Density of States (PDOS) reveals the composition of its valence and conduction bands:

-

Valence Band (VB): The top of the valence band is predominantly formed by the O 2p orbitals.[5]

-

Conduction Band (CB): The bottom of the conduction band is mainly composed of W 5d and Ba 5d electronic states.[5]

A notable characteristic of BaWO₄, when compared to other scheelite compounds like PbWO₄, is that the cationic (Ba²⁺) states do not contribute significantly to the primary valence and conduction band edges.[4][6]

Quantitative Data Summary

Quantitative data from both theoretical calculations and experimental measurements are summarized below for direct comparison.

Table 1: Crystal Structure Parameters for BaWO₄

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [7] |

| Space Group | I4₁/a (No. 88) | [2][3] |

| Lattice Constant 'a' | 5.6149 Å | [2] |

| Lattice Constant 'c' | 12.7201 Å | [2] |

| Unit Cell Volume | 401.0 ų | [3] |

Table 2: Calculated and Experimental Electronic Band Gap (Eg) of BaWO₄

| Band Gap (eV) | Method / Functional | Type | Reference |

| 4.1 | FP-LAPW (DFT) | Calculated | [4][6] |

| 4.885 | GGA + U (DFT) | Calculated | [8] |

| 5.56 | Tran-Blaha modified Becke-Johnson (TB-mBJ) | Calculated | [6] |

| 4.9 | Experimental | Measured | [4][6] |

| 5.10 - 5.24 | UV-Vis Diffuse Reflectance | Measured | [1][5] |

| 5.26 | Optical Absorption & Reflectance | Measured | [2][9] |

The variance in reported band gap values highlights the well-known tendency of standard DFT functionals (like GGA) to underestimate the band gap, while more advanced methods like TB-mBJ provide results in closer agreement with experimental findings.

Methodology for First-Principles Calculations

The data presented herein are derived from computational experiments based on Density Functional Theory (DFT). DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Key Experimental (Computational) Protocols:

-

Structural Definition: The calculation begins with the definition of the BaWO₄ crystal lattice, using experimentally determined lattice parameters and atomic positions as a starting point.

-

DFT Software: Ab initio calculations are performed using established software packages such as CASTEP, Wien2k, or Quantum ESPRESSO.[4][8][10][11]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. While the Generalized Gradient Approximation (GGA) is common, it often underestimates band gaps.[8] To achieve higher accuracy for electronic properties, specialized functionals like the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential or methods including a Hubbard U correction (GGA+U) are employed to better treat electron correlation.[6][8]

-